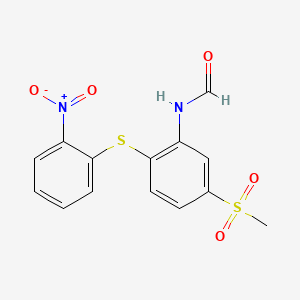
N-(5-(Methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved without causing unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene involves large-scale nitration processes with stringent control over reaction conditions to ensure safety and product purity. The process includes:
Mixing: Toluene is mixed with nitric acid and sulfuric acid in controlled proportions.
Nitration: The mixture is subjected to controlled temperature conditions to facilitate the nitration reactions.
Purification: The crude 2,4,6-trinitrotoluene is purified through washing and recrystallization to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines.
Oxidation: It can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
Reduction: Amines such as 2,4,6-triaminotoluene.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Products with different functional groups replacing the nitro groups.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive for studying detonation properties and reaction mechanisms.
Biology: Research on its environmental impact and biodegradation by microorganisms.
Medicine: Investigations into its potential use in targeted drug delivery systems.
Industry: Used in demolition and mining activities due to its explosive properties.
Mechanism of Action
The mechanism of action of 2,4,6-trinitrotoluene involves its ability to undergo rapid decomposition upon initiation, releasing a large amount of energy. The molecular targets and pathways include:
Decomposition: The nitro groups decompose to form nitrogen gas, carbon dioxide, and water.
Energy Release: The rapid decomposition releases energy in the form of heat and shock waves.
Comparison with Similar Compounds
2,4,6-trinitrotoluene can be compared with other similar compounds such as:
2,4-dinitrotoluene: Less explosive but used as an intermediate in the production of 2,4,6-trinitrotoluene.
2,4,6-trinitrophenol (picric acid): Similar explosive properties but more sensitive to shock and friction.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): More powerful explosive with different chemical structure and properties.
The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for various applications.
Properties
CAS No. |
93778-18-8 |
|---|---|
Molecular Formula |
C14H12N2O5S2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[5-methylsulfonyl-2-(2-nitrophenyl)sulfanylphenyl]formamide |
InChI |
InChI=1S/C14H12N2O5S2/c1-23(20,21)10-6-7-13(11(8-10)15-9-17)22-14-5-3-2-4-12(14)16(18)19/h2-9H,1H3,(H,15,17) |
InChI Key |
YTQRRMOEFNDDTC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



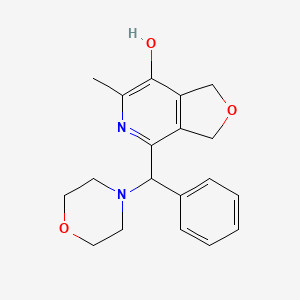

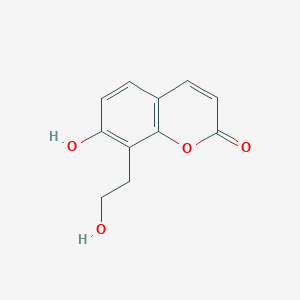
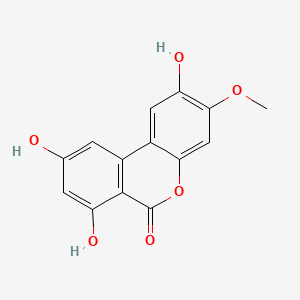
![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)

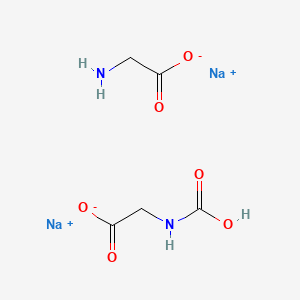
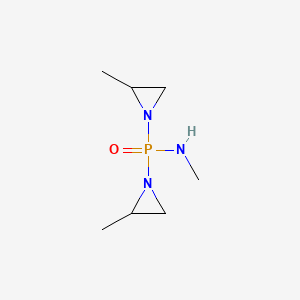


![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)


